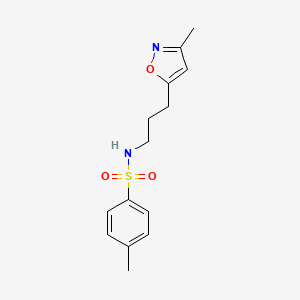

4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

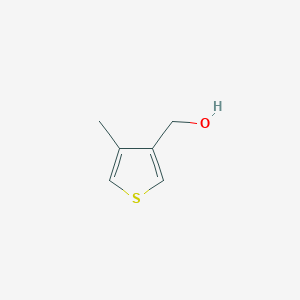

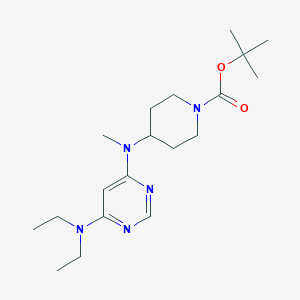

The compound “4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide” is a complex organic molecule that contains an isoxazole ring and a benzenesulfonamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzenesulfonamide group . The isoxazole ring could potentially influence the compound’s reactivity and biological activity .Applications De Recherche Scientifique

- Research Findings : A study synthesized new oxazole derivatives, including compounds like 4a, 4c, 4d, 4f, 4j, and 4k. These compounds demonstrated excellent antibacterial potential against strains like S. aureus and E. coli. Notably, 4c and 5 exhibited the highest activity .

- Research Findings : The same oxazole derivatives (4a, 4d, 4e, 4k, 4l, 4m, and 5) also exhibited promising antioxidant activities. They were evaluated using free radical scavenging assays (ABTS and DPPH) and total antioxidant capacity assessments .

- Research Findings : The electronic properties of these derivatives were analyzed using DFT with the B3LYP methodology. Parameters such as hardness, electronegativity, chemical potential, and electrophilicity were calculated based on frontier molecular orbitals and energy gaps .

- Research Findings : 3-Amino-5-methylisoxazole, a related compound, is a major intermediate formed during sulfamethoxazole biodegradation. It also plays a role in the photocatalytic degradation of sulfamethoxazole .

- Research Findings : Liu et al. synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them against B. cinerea and R. cerealis. The mycelium growth rate method revealed their in vitro antifungal activities .

- Research Findings : The one-pot green synthesis approach used in this research demonstrates the potential for scalable and environmentally benign methods. Such methods are essential for diversifying structural libraries for drug design .

Antibacterial Activity

Antioxidant Properties

Density Functional Theory (DFT) Analysis

Biodegradation Intermediates

Antifungal Activities

Synthetic Chemistry and Drug Design

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its chemical reactivity, and evaluating its biological activity and mechanism of action. This could potentially lead to the development of new drugs or therapeutic agents .

Mécanisme D'action

Target of Action

Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .

Biochemical Pathways

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of similar compounds in various solvents has been reported , which could influence the bioavailability of the compound.

Result of Action

Isoxazole derivatives have been associated with a variety of therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

The synthesis of isoxazole derivatives has been reported to be influenced by various conditions , which could potentially impact the compound’s action and stability.

Propriétés

IUPAC Name |

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFHTAOILMWJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)

![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)

![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)

![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)

![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)